molecular formula C6H4BrF B142099 1-Bromo-4-fluorobenzene CAS No. 460-00-4

1-Bromo-4-fluorobenzene

Cat. No. B142099
CAS RN: 460-00-4
M. Wt: 175 g/mol
InChI Key: AITNMTXHTIIIBB-UHFFFAOYSA-N
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Procedure details

diacetoxypalladium (12.74 mg, 0.06 mmol) and (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (32.8 mg, 0.06 mmol) were suspended in toluene (0.5 mL) under N2. Heated to 50C for 30 min (microwave). sodium 2-methylpropan-2-olate (109 mg, 1.13 mmol) was suspended in toluene (0.500 mL) under N2. 1-benzylpiperazine (0.099 mL, 0.57 mmol) and 1-bromo-4-fluorobenzene (0.093 mL, 0.85 mmol) were added, followed by the catalyst solution. Heated to 100C for 2h in the microwave (high abs), then rt over night. The product was purified on silica (0-25% EtOAc/heptane) Yield: 1-benzyl-4-(4-fluorophenyl)piperazine (115 mg, 75.0 %)
Quantity
0.00113 mol
Type
reagent
Reaction Step One
Quantity
0.0005 L
Type
solvent
Reaction Step Two
Quantity
0.000567 mol
Type
reactant
Reaction Step Three
Quantity
0.000851 mol
Type
reactant
Reaction Step Four
Quantity
5.67e-05 mol
Type
catalyst
Reaction Step Five
Quantity
5.67e-05 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
450
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.00113 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.0005 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.000567 mol
Type
reactant
Smiles
C1CN(CCN1)CC2=CC=CC=C2
Step Four
Name
Quantity
0.000851 mol
Type
reactant
Smiles
C1=CC(=CC=C1F)Br
Step Five
Name
Quantity
5.67e-05 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
5.67e-05 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)F
Measurements
Type Value Analysis
YIELD 74.98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.